molecular formula C10H18N4 B8434601 1-[3-(1-Imidazolyl)propyl]piperazine

1-[3-(1-Imidazolyl)propyl]piperazine

Cat. No.: B8434601
M. Wt: 194.28 g/mol
InChI Key: HDHHGLREGDBRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-Imidazolyl)propyl]piperazine is a piperazine derivative featuring a propyl linker connecting the piperazine ring to an imidazole moiety. Imidazole, a five-membered heterocycle with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, which may influence receptor binding and pharmacokinetics. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(3-imidazol-1-ylpropyl)piperazine

InChI

InChI=1S/C10H18N4/c1(6-14-9-4-12-10-14)5-13-7-2-11-3-8-13/h4,9-11H,1-3,5-8H2

InChI Key

HDHHGLREGDBRIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCN2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives with modified substituents on the aromatic/heterocyclic group or linker chain exhibit distinct pharmacological profiles:

Compound Name Substituent on Piperazine Linker Chain Key Structural Feature Biological Target/Activity Reference
1-[3-(1-Imidazolyl)propyl]piperazine Imidazole Propyl Imidazole (N-heterocycle) Hypothesized: 5-HT1A/5-HT2 receptors
1-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl derivatives 2-Methoxyphenyl Propyl Methoxy group (electron-donating) 5-HT1A binding affinity (Ki = 2.1–8.8 nM)
1-[3-(6-Fluoropyridin-3-yl)oxy]propylpiperazine 6-Fluoropyridinyl Propyl Fluorinated pyridine Dopamine/serotonin receptor agonism
1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine 2,6-Dimethylphenoxy Propyl Bulky aromatic substituent α1-Adrenoceptor (Ki = 2.4 nM)
1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine 3-Nitro-1,2,4-triazole Propyl Nitro-triazole (electron-withdrawing) Antichagasic activity


Key Observations :

  • Imidazole vs.
  • Fluorinated vs. Nitro-substituted Groups : Fluoropyridinyl (electron-withdrawing) and nitro-triazole groups improve metabolic stability and antiparasitic activity, respectively .
  • Linker Chain Length : A propyl linker optimizes spatial alignment for receptor interactions across multiple derivatives .
Receptor Affinity and Selectivity
  • Serotonin Receptors (5-HT1A/5-HT2): Imidazole-containing derivatives (e.g., 1-[3-(4-arylpiperazinyl)propyl]imidazoles) adopt folded conformations in solution, favoring 5-HT1A receptor interactions (Ki < 10 nM). Protonation at the imidazole N-3 or piperazine N-1 modulates binding modes . Methoxyphenyl derivatives (e.g., compound 4 in ) show higher α1-adrenoceptor selectivity (Ki = 2.4 nM) due to the methoxy group’s electron-donating effects .
  • Dopamine Receptors :

    • Haloperidol-derived piperazines (e.g., SC212 in ) exhibit D2R antagonism (Ki = 0.19 nM for atypical antipsychotic activity), whereas imidazole analogs may prioritize 5-HT2/D4 receptor interactions .

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